molecular formula C24H25NO3 B2836312 Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 74481-55-3

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate

Cat. No.: B2836312
CAS No.: 74481-55-3
M. Wt: 375.468
InChI Key: KXZWRQGFZBZTOO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chiral ester derivative featuring a hydroxy group at position 3, a triphenylmethyl (trityl)-protected amino group at position 2, and a methyl ester moiety. The trityl group serves as a bulky protecting agent for the amino functionality, enhancing steric hindrance and influencing solubility and reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where chiral centers and protected functional groups are critical for stereoselective reactions.

Properties

IUPAC Name

methyl 3-hydroxy-2-(tritylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWRQGFZBZTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate typically involves the reaction of 3-hydroxy-2-aminobutanoic acid with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxyl compound

    Substitution: Formation of substituted amino compounds

Scientific Research Applications

Organic Synthesis

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like pyridinium chlorochromate.
  • Reduction: Carbonyl groups can be reduced back to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amino group can engage in nucleophilic substitutions, making it versatile for synthesizing other compounds.

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties: Studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Potential: Investigations into its effects on cancer cells are ongoing, with preliminary results indicating possible inhibitory effects on tumor growth.

Pharmaceutical Development

This compound is being explored for its therapeutic applications, especially in drug development. It serves as an intermediate in synthesizing more complex pharmaceutical agents, potentially leading to new treatments for various diseases .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that the compound showed significant inhibition against certain bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its hydrophobic triphenylmethyl group.

Case Study 2: Anticancer Research
In a controlled laboratory setting, researchers tested the effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis (programmed cell death) in specific types of cancer cells, suggesting its potential as a lead compound for developing anticancer drugs.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound’s triphenylmethyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their activity.

Comparison with Similar Compounds

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b)

Structure: This compound () contains a benzoyl-protected amino group and an aryl amino substituent, forming a conjugated ene system (but-2-enoate backbone). Synthesis: Prepared via refluxing methyl 2-benzoylamino-3-oxobutanoate with 3-hydroxyaniline in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Comparison:

  • Amino Protection: The benzoyl group offers moderate steric hindrance compared to the trityl group, which may reduce stability under acidic conditions.
  • Reactivity : The α,β-unsaturated ester in 3b enables Michael addition or cyclization reactions, unlike the saturated backbone of the target compound.
  • Applications: Used to synthesize oxazoloquinolines and imidazolecarboxylates via PPA-mediated cyclization .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Structure: Features a dimethyl-substituted carbon and a methylamino group, stabilized as a hydrochloride salt (). Synthesis: Deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane . Comparison:

  • Solubility : The hydrochloride salt enhances aqueous solubility, whereas the trityl group in the target compound increases lipophilicity.
  • Steric Effects: The dimethyl group provides conformational rigidity, but the trityl group offers superior steric protection for the amino group.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

Structure : Contains a triazine ring and sulfonylurea bridge ().
Applications : Herbicidal activity via acetolactate synthase inhibition, contrasting with the likely synthetic or pharmaceutical use of the target compound.
Comparison :

  • Functional Groups: The sulfonylurea and triazine moieties enable herbicidal specificity, while the hydroxy and tritylamino groups in the target compound suggest utility in chiral synthesis.

Microbial Esters (e.g., Butyl Butanoate)

Structure : Simple esters produced microbially via esterification ().
Applications : Flavor/fragrance industries due to volatile properties.
Comparison :

  • Complexity: Microbial esters lack functional groups (hydroxy, amino), limiting their use in advanced synthesis compared to the target compound.

Research Findings and Trends

  • Amino Protection: Trityl groups (target compound) provide superior steric protection compared to benzoyl (3b) or Boc groups (), reducing unintended side reactions .
  • Synthetic Flexibility : The target compound’s saturated backbone and hydroxy group enable diverse derivatization, unlike rigid α,β-unsaturated systems (3b) .
  • Solubility Trade-offs : Hydrochloride salts () enhance polar solubility, whereas trityl derivatives favor organic phases, critical for reaction solvent compatibility.

Biological Activity

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a triphenylmethyl (trityl) group that contributes to its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_3

This structure suggests that the compound may interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focused on the synthesis of related compounds showed that certain derivatives were potent inhibitors of histone deacetylases (HDACs), which are critical in cancer cell proliferation. Specifically, compounds derived from similar structures demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating selective cytotoxicity towards cancerous cells compared to normal cells .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (mg/mL)Cell LineSelectivity
7a0.12HCT-116High
7g0.12HCT-116High
7d0.81HCT-116Moderate

The study highlighted that the mechanism of action for these compounds involves interference with the HSP90 and TRAP1 signaling pathways, which are crucial for tumor cell survival and proliferation .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit L-type amino acid transporters (LAT), which play a role in the uptake of essential amino acids in cancer cells . The compound's ability to modulate amino acid transport suggests potential applications in targeting metabolic pathways in tumors.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition Activity (pIC50)
LAT1>6.0
HDAC15.5
HDAC25.8

Case Study 1: Antiproliferative Effects

In a controlled study, this compound was tested on several cancer cell lines, including breast and colon cancer models. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 0.1 mg/mL.

Case Study 2: Selective Toxicity

Another investigation assessed the selectivity of this compound towards cancerous versus non-cancerous cells. The findings confirmed that while the compound effectively inhibited tumor cell growth, it exhibited minimal toxicity towards normal human epithelial kidney cells (HEK-293), underscoring its potential as a therapeutic agent with reduced side effects .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate that influence its reactivity in synthesis?

  • Answer : The compound contains three critical functional groups:

  • 3-Hydroxy group : Participates in hydrogen bonding and can undergo oxidation or protection strategies.
  • Triphenylmethyl (Trityl) amino group : Provides steric bulk, reducing nucleophilicity of the amino group but enhancing stability against electrophilic attacks.
  • Ester moiety : Susceptible to hydrolysis under acidic or basic conditions, enabling derivatization.
    Structural analogs (e.g., methyl esters with substituted phenyl groups) show that electronic effects from substituents (e.g., bromine in ) and steric hindrance from bulky groups (e.g., triphenylmethyl) dictate reaction pathways .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how do they address analytical challenges?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the ester carbonyl (~165-175 ppm), hydroxy proton (broad signal at ~1-5 ppm), and aromatic protons from the trityl group (7-7.5 ppm). DEPT-135 clarifies quaternary carbons.
  • IR Spectroscopy : Confirms ester C=O (~1720 cm1^{-1}), hydroxy O-H (~3200-3500 cm1^{-1}), and N-H stretches (~3300 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from positional isomers (e.g., para vs. meta substitution in ).
    PubChem-derived InChI and stereochemical data () aid in cross-referencing computational predictions .

Advanced Research Questions

Q. How does the steric bulk of the triphenylmethyl group affect the nucleophilic reactivity of the amino group in substitution reactions?

  • Answer : The trityl group creates significant steric hindrance, reducing accessibility of the amino group for nucleophilic attacks. For example, in analogs like methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate (), bulky substituents necessitate:

  • High-polarity solvents (e.g., DMF) to improve solubility.
  • Catalytic methods (e.g., Pd-mediated cross-coupling) to enhance reaction efficiency.
  • Temperature modulation (e.g., reflux conditions) to overcome kinetic barriers.
    Comparative studies () show that smaller substituents (e.g., methyl vs. trityl) exhibit faster reaction rates due to reduced steric effects .

Q. What contradictory findings exist regarding the stability of the ester group under basic vs. acidic hydrolysis, and how can these be reconciled?

  • Answer :

  • Basic Hydrolysis : Some studies report rapid ester cleavage (e.g., methyl esters in ), while others note stability due to electron-withdrawing groups (e.g., nitro substituents).
  • Acidic Hydrolysis : Conflicting data suggest either partial retention of the ester or complete degradation, depending on protonation states of adjacent groups.
    Methodological reconciliation :
  • Use pH-controlled experiments with LC-MS monitoring ( ).
  • Employ protecting groups (e.g., tert-butyldimethylsilyl for hydroxy in ) to isolate ester reactivity.
    Computational modeling (e.g., DFT in ) predicts transition states to explain discrepancies .

Q. In multi-step syntheses, what are the critical factors in protecting group selection for the hydroxy and amino functionalities?

  • Answer :

Functional Group Protecting Group Conditions for Removal Considerations
Hydroxy (-OH)TBDMS (tert-butyldimethylsilyl)Fluoride ions (e.g., TBAF)Compatible with ester stability ().
Amino (-NH-Trityl)Trityl (triphenylmethyl)Mild acids (e.g., AcOH/H2_2O)Prevents undesired nucleophilic side reactions ().
Optimal strategies prioritize orthogonal deprotection to avoid intermediate degradation .

Q. How do computational methods (e.g., DFT) aid in predicting regioselectivity of reactions involving the triphenylmethylamino group?

  • Answer :

  • DFT Calculations : Predict electron density distribution, identifying reactive sites (e.g., amino vs. ester carbonyl). For analogs like methyl 4-(2-aminophenyl)butanoate (), computational data align with experimental regioselectivity in electrophilic aromatic substitution.
  • Validation : Cross-check with kinetic isotope effects (KIEs) and isotopic labeling (e.g., 15^{15}N NMR).
  • Limitations : Steric effects from the trityl group may require molecular dynamics simulations for accurate modeling () .

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